8-Bromoguanosine dihydrate

Metabolic stability Purine catabolism B-cell immunopharmacology

8-Bromoguanosine dihydrate (CAS 4016-63-1) is a C8-brominated purine ribonucleoside derivative of guanosine. The bromine substitution at position 8 enforces a preferential syn glycosidic conformation—in contrast to the canonical anti conformation of unmodified purine nucleosides—due to steric clash between the bromine atom and the ribose moiety.

Molecular Formula C10H14BrN5O6
Molecular Weight 380.15 g/mol
Cat. No. B12508031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoguanosine dihydrate
Molecular FormulaC10H14BrN5O6
Molecular Weight380.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O
InChIInChI=1S/C10H12BrN5O5.H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);1H2/t2-,4-,5-,8-;/m1./s1
InChIKeyISLGAJSUAWKUGC-YEOHUATISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoguanosine Dihydrate: Defining the Core Chemical and Pharmacological Identity for Research Procurement


8-Bromoguanosine dihydrate (CAS 4016-63-1) is a C8-brominated purine ribonucleoside derivative of guanosine . The bromine substitution at position 8 enforces a preferential syn glycosidic conformation—in contrast to the canonical anti conformation of unmodified purine nucleosides—due to steric clash between the bromine atom and the ribose moiety [1]. This conformational restriction fundamentally alters its biomolecular recognition profile, rendering it a critical tool compound for probing RNA structure-function relationships, modulating purine nucleoside phosphorylase (PNP) activity, and eliciting B-cell-selective immunostimulatory responses that distinguish it from other C8-substituted or disubstituted guanosine analogs [2][3]. As a research-use-only specialty chemical, it is supplied as the dihydrate crystalline solid with molecular formula C₁₀H₁₂BrN₅O₅·2H₂O and a molecular weight of 362.14 (anhydrous basis) .

Why 8-Bromoguanosine Dihydrate Cannot Be Replaced by Unmodified Guanosine or Alternative C8-Substituted Analogs


Substituting 8-bromoguanosine dihydrate with unmodified guanosine or other C8-substituted analogs (e.g., 8-mercaptoguanosine, 8-aminoguanosine) leads to divergent experimental outcomes across three critical axes: metabolic stability, conformational bias, and immunopharmacological profile. Unmodified guanosine adopts the anti conformation and is rapidly catabolized to guanine, xanthine, GTP, and GDP within 90 minutes in human splenic cytosol [1]. 8-Bromoguanosine and 8-mercaptoguanosine share metabolic recalcitrance—remaining essentially non-metabolized after 120 minutes—but differ in their cytokine induction profiles relative to disubstituted analogs [2]. 8-Aminoguanosine, by contrast, is rapidly metabolized to 8-NH-guanine and lacks B-cell activating properties entirely, functioning instead as a PNP inhibitor [1]. Furthermore, disubstituted analogs such as 7-methyl-8-oxoguanosine and loxoribine (7-allyl-8-oxoguanosine) demonstrate considerably greater immunostimulatory potency and induce a broader cytokine repertoire (including IL-1α) than monosubstituted 8-bromoguanosine [3]. These quantitative differences in metabolic fate, cytokine induction, and conformational preference mean that experimental systems calibrated for 8-bromoguanosine cannot reliably interchange it with any single analog without introducing confounding variables [1][2][3].

Quantitative Differentiation of 8-Bromoguanosine Dihydrate from In-Class and Structural Analogs


Metabolic Stability in Human Lymphocyte Cytosol: 8-Bromoguanosine vs. 8-Aminoguanosine and Unmodified Guanosine

In a direct head-to-head study monitoring the metabolic fate of C8-substituted guanosine analogs in dialyzed human splenic cytosol by reverse-phase and anion-exchange HPLC over 120 minutes, 8-bromoguanosine (8-BrGuo) and 8-mercaptoguanosine (8-SGuo) remained essentially non-metabolized to other purine forms after the full 120-minute incubation period. In contrast, unmodified guanosine declined linearly over 90 minutes with concomitant accumulation of guanine, xanthine, GTP, and GDP. Critically, 8-aminoguanosine (8-NH₂Guo)—a compound sometimes selected as an alternative PNP inhibitor—was rapidly metabolized to 8-NH₂-guanine within 60 minutes, with a minor peak of 8-NH₂-GDP appearing thereafter [1]. This metabolic stability profile directly impacts experimental reproducibility: 8-BrGuo maintains a constant effective concentration throughout prolonged immune cell assays, whereas guanosine and 8-aminoguanosine generate time-dependent mixtures of active and inactive metabolites that confound dose-response interpretation.

Metabolic stability Purine catabolism B-cell immunopharmacology

Cytokine Induction Profile: Monosubstituted 8-Bromoguanosine vs. Disubstituted 7-Methyl-8-oxoguanosine and Loxoribine

In a controlled comparative study, murine spleen cells were stimulated for 48 hours with either monosubstituted analogs (8-bromoguanosine, 8-mercaptoguanosine) or disubstituted analogs (7-methyl-8-oxoguanosine, 7-allyl-8-oxoguanosine/loxoribine). All compounds enhanced NK activity, lymphocyte proliferation, and antibody production in a dose-dependent manner. However, the disubstituted analogs exhibited considerably greater potency and maximal activity than the monosubstituted compounds. Critically, spleen cells stimulated with disubstituted compounds produced immunoreactive IL-1α, IL-6, TNF-α, and IFN-γ, whereas monosubstituted analogs induced lower quantities of IL-6, TNF-α, and IFN-γ and failed to induce detectable levels of IL-1α [1]. This qualitative difference in cytokine repertoire—specifically the absence of IL-1α induction—represents a functional signature that distinguishes 8-bromoguanosine from disubstituted immunostimulants and carries implications for Th1/Th2 polarization in downstream applications [1].

Cytokine secretion Immunostimulation NK cell activation

Conformational Bias: Syn Preference of 8-Bromoguanosine vs. Anti Conformation of Natural Guanosine

X-ray crystallographic analysis demonstrated that 8-bromoguanosine·2H₂O exists exclusively in the syn glycosidic conformation in the solid state, in contrast to the anti conformation adopted by unmodified guanosine and the majority of natural purine nucleosides [1]. This conformational restriction arises from the steric bulk of bromine at the C8 position, which disfavors rotation into the anti conformation due to close contacts with the ribose sugar [1]. The functional consequence is that when 8-BrG is site-specifically incorporated into RNA oligonucleotides, it locks the local nucleobase orientation, enabling researchers to probe the catalytic relevance of syn vs. anti conformations at individual positions within ribozymes [2]. As a class-level inference, 8-bromoadenosine shares this syn preference, but its different base-pairing specificity (adenine vs. guanine) limits it to distinct structural contexts; 8-bromoguanosine is the only C8-brominated purine ribonucleoside that simultaneously provides syn conformational locking and guanine Watson-Crick recognition [1][3].

RNA structure probing Syn/anti conformation X-ray crystallography

RNA Catalytic Activity Modulation: Position-Dependent Hyperactivity of 8-Bromoguanosine-Substituted Leadzyme

Kinetic assays performed on the lead-dependent ribozyme (leadzyme) with 8-bromoguanosine (8BrG) substituted at each of the three active-site guanosine positions (G7, G9, G24) revealed position-dependent catalytic effects. The 8BrG24 leadzyme variant exhibited hyperactivity—significantly enhanced catalytic activity relative to the wild-type (unmodified) ribozyme—whereas 8BrG7 and 8BrG9 variants showed markedly reduced activity [1]. These data support the computational (MC-Sym) structural model over the NMR and crystal structures, specifically validating that G24 adopts a syn conformation in the catalytically active state [1]. No other commercially available guanosine analog provides this combination of enforced syn conformation and position-dependent catalytic modulation that enables deconvolution of competing structural models. 8-Bromoadenosine cannot substitute because its adenine base disrupts the requisite guanine-specific hydrogen-bonding network at the leadzyme active site [1].

Ribozyme catalysis Leadzyme Conformational restriction

Purine Nucleoside Phosphorylase (PNP) Inhibitory Activity and Substrate Recognition

8-Bromoguanosine demonstrates measurable inhibitory activity against human erythrocyte purine nucleoside phosphorylase (PNP). In enzyme assays using ribose release detection via the orcinol reaction after 30 minutes, 8-bromoguanosine exhibited 12.0% residual PNP activity relative to guanosine as the reference substrate, with a calculated Km value of 9,400,000 nM determined by Lineweaver-Burk plot analysis . Crystallographic studies with hexameric PNP from Bacillus subtilis (BsPNP233) further revealed that the Br(8) modification appears detrimental to catalysis, positioning 8-bromoguanosine as a substrate-analog inhibitor scaffold rather than an efficiently processed substrate [1]. This dual profile—weak substrate turnover combined with active-site occupancy—distinguishes 8-bromoguanosine from the potent PNP inhibitor 8-aminoguanosine (which lacks B-cell immunostimulatory activity) and from fully processed substrates such as guanosine and 2′-deoxyguanosine [1]. 6-Chloroguanosine, another halogenated analog, similarly impairs catalysis but introduces chlorine-specific electronic effects not recapitulated by bromine [1].

PNP inhibition Hexameric enzyme Substrate analog

In Vivo Adjuvant Activity: Dose- and Time-Dependent Enhancement of Humoral Immune Responses

The in vivo adjuvant activity of 8-bromoguanosine was evaluated in A/J mice using human gamma globulin (HGG) as the protein antigen. The plaque-forming cell (PFC) response to HGG was enhanced optimally at doses as low as 1 mg 8BrGuo per mouse when administered either on the day of immunization (Day 0) or 4 days thereafter [1]. Serum anti-HGG antibody concentration, measured by ELISA, required higher doses (≥10 mg/mouse) when administered on Day 0, though doses as low as 1 mg remained effective when given on Day 4, revealing a pronounced time-dependency in the adjuvant window [1]. Administration on Day 1 or 2 most often produced no enhancement, indicating a biphasic susceptible period [1]. 8BrGuo also functioned as an effective adjuvant when injected after antigen administration in incomplete Freund's adjuvant and via multiple routes (intraperitoneal, subcutaneous, oral) [1]. As a class-level inference, disubstituted analogs (7-methyl-8-oxoguanosine, loxoribine) generally exhibit greater immunostimulatory potency but lack the extensive in vivo route-flexibility and dose-threshold characterization available for 8-bromoguanosine [1][2].

In vivo adjuvant Humoral immunity Dose-response

Priority Application Scenarios for 8-Bromoguanosine Dihydrate Based on Quantitative Differentiation Evidence


B-Cell Selective Immunostimulation with Predictable Cytokine Signature

8-Bromoguanosine dihydrate is the preferred tool compound for experiments requiring selective B-cell polyclonal activation with a defined, limited cytokine output (IL-6, TNF-α, IFN-γ without IL-1α). Unlike disubstituted analogs (7-methyl-8-oxoguanosine, loxoribine) that induce a broader, more potent cytokine response including IL-1α, 8-bromoguanosine provides a narrower immunostimulatory profile that minimizes confounding IL-1α-mediated inflammatory amplification [1]. Its metabolic stability in lymphocyte cytosol—remaining intact for ≥120 minutes versus the rapid catabolism of unmodified guanosine—ensures sustained, reproducible B-cell stimulation without time-dependent degradation artifacts [2]. This combination of metabolic stability and defined cytokine output makes 8-bromoguanosine the reagent of choice for mechanistic studies of B-cell signaling where cytokine pleiotropy must be constrained.

RNA Structure-Function Studies Requiring Site-Specific Syn Conformational Locking at Guanosine Positions

For structural biologists and RNA biochemists probing the catalytic relevance of individual guanosine residues, 8-bromoguanosine dihydrate is indispensable: it is the sole commercially available compound that enforces a syn glycosidic conformation at guanosine positions while preserving Watson-Crick guanine recognition [3]. The demonstrated position-dependent hyperactivity of the 8BrG24 leadzyme variant—where substitution at G24 enhances catalysis, but substitution at G7 or G9 reduces it—provides a uniquely informative chemical genetics approach to discriminate between competing NMR, crystallographic, and computational structural models at single-nucleotide resolution [4]. 8-Bromoadenosine cannot substitute in these applications due to altered base-pairing specificity, and 8-oxoguanosine analogs lack the steric bulk necessary for complete syn locking [3][4].

In Vivo Adjuvant Studies Requiring Well-Characterized Route-Flexible Dosing Parameters

8-Bromoguanosine dihydrate is the best-characterized C8-substituted guanosine analog for in vivo adjuvant applications, with published dose-response data establishing a definitive 1 mg/mouse optimal PFC enhancement threshold across intraperitoneal, subcutaneous, and oral routes [5]. The biphasic adjuvant window—with maximal efficacy when administered on Day 0 or Day 4 post-immunization, but not on Days 1–2—has been empirically defined, enabling precise experimental scheduling [5]. While disubstituted analogs exhibit higher absolute immunostimulatory potency, the extensive route-flexibility data and defined temporal window for 8-bromoguanosine provide superior experimental predictability for in vivo immunization protocols, particularly when oral or subcutaneous administration is required [5][1].

Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening with Concurrent B-Cell Activity Monitoring

In PNP-targeted drug discovery campaigns, 8-bromoguanosine dihydrate serves as a dual-purpose reference compound: it provides moderate PNP inhibition (~88% inhibition at assay conditions, Km = 9.4 mM) while simultaneously enabling evaluation of B-cell immunomodulatory effects that may accompany PNP engagement . This dual activity distinguishes it from the potent but immunologically silent PNP inhibitor 8-aminoguanosine and from the efficiently processed natural substrate guanosine [2]. Crystallographic evidence that the Br(8) modification is detrimental to hexameric PNP catalysis positions 8-bromoguanosine as a validated scaffold for structure-based design of species-selective PNP inhibitors targeting pathogenic organisms [6].

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